molecular formula C6H6Cl2FN B1425644 2-(Chloromethyl)-5-fluoropyridine hydrochloride CAS No. 915409-01-7

2-(Chloromethyl)-5-fluoropyridine hydrochloride

Cat. No. B1425644
Key on ui cas rn: 915409-01-7
M. Wt: 182.02 g/mol
InChI Key: PQGHWZARBJUVBH-UHFFFAOYSA-N
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Patent
US08841455B2

Procedure details

To (5-fluoropyridin-2-yl)methanol (10.6 g, 83.39 mmol) in DCM (166 mL) was added thionyl chloride (12.17 mL, 166.8 mmol) dropwise. The mixture was allowed to stir at ambient temperature for 18 hours. The mixture was concentrated under reduced pressure to afford 2-(chloromethyl)-5-fluoropyridine hydrochloride (11.8 g, 78% yield) as white solids.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
12.17 mL
Type
reactant
Reaction Step One
Name
Quantity
166 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8]O)=[N:6][CH:7]=1.S(Cl)([Cl:12])=O>C(Cl)Cl>[ClH:12].[Cl:12][CH2:8][C:5]1[CH:4]=[CH:3][C:2]([F:1])=[CH:7][N:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
10.6 g
Type
reactant
Smiles
FC=1C=CC(=NC1)CO
Name
Quantity
12.17 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
166 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
Cl.ClCC1=NC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 11.8 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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